2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride is a complex organosulfur compound with the molecular formula C6H2BrClFO2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-bromo-4-chloro-6-fluorobenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and high throughput, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as anhydrous aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Halogenated benzene derivatives.
Reduction: Sulfonamides or thiols.
Scientific Research Applications
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The halogen atoms on the benzene ring can participate in substitution reactions, further diversifying its reactivity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene used in Suzuki coupling reactions.
2-bromo-4-fluorobenzenesulfonyl chloride: Used as a pharmaceutical intermediate.
1-chloro-3-bromo-4-fluorobenzene: Another polyhalo substituted benzene with similar reactivity.
Uniqueness
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride is unique due to the presence of three different halogens and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides a wide range of reactivity, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
1208076-72-5 |
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Molecular Formula |
C6H2BrCl2FO2S |
Molecular Weight |
307.95 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(8)2-5(10)6(4)13(9,11)12/h1-2H |
InChI Key |
KLRBGQKJABYJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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